molecular formula C14H11N3O5 B11413813 4-hydroxy-3-(1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)benzoic acid

4-hydroxy-3-(1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)benzoic acid

Cat. No.: B11413813
M. Wt: 301.25 g/mol
InChI Key: MLWXMBUSYSRCCT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(1-hydroxy-3-oxo-1,2,3,4-tetrahydro-1,2,4-benzotriazin-2-yl)benzoic acid is a complex organic compound that features a benzotriazine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(1-hydroxy-3-oxo-1,2,3,4-tetrahydro-1,2,4-benzotriazin-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzoic acid moiety is then introduced through a coupling reaction, often using reagents such as carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(1-hydroxy-3-oxo-1,2,3,4-tetrahydro-1,2,4-benzotriazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-Hydroxy-3-(1-hydroxy-3-oxo-1,2,3,4-tetrahydro-1,2,4-benzotriazin-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(1-hydroxy-3-oxo-1,2,3,4-tetrahydro-1,2,4-benzotriazin-2-yl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler analog with similar functional groups but lacking the benzotriazine ring.

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Shares the benzotriazine core but differs in the substitution pattern.

Uniqueness

4-Hydroxy-3-(1-hydroxy-3-oxo-1,2,3,4-tetrahydro-1,2,4-benzotriazin-2-yl)benzoic acid is unique due to the combination of the benzotriazine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

4-hydroxy-3-(1-hydroxy-3-oxo-4H-1,2,4-benzotriazin-2-yl)benzoic acid

InChI

InChI=1S/C14H11N3O5/c18-12-6-5-8(13(19)20)7-11(12)16-14(21)15-9-3-1-2-4-10(9)17(16)22/h1-7,18,22H,(H,15,21)(H,19,20)

InChI Key

MLWXMBUSYSRCCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(N2O)C3=C(C=CC(=C3)C(=O)O)O

Origin of Product

United States

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